L-beta-imidazolelactic acid monohydrate chemical structure and properties
L-beta-imidazolelactic acid monohydrate chemical structure and properties
Executive Summary
L-beta-imidazolelactic acid (also known as (S)-3-(imidazol-4-yl)lactic acid) is a significant secondary metabolite of histidine. While the primary catabolism of histidine proceeds via urocanic acid, the transamination pathway yields imidazolepyruvic acid, which is subsequently reduced to imidazolelactic acid. This compound serves as a critical biomarker for histidinemia, a metabolic disorder characterized by histidase deficiency.
This guide provides a comprehensive technical overview of the monohydrate form, including its physicochemical properties, specific metabolic pathways, analytical quantification protocols (LC-MS/MS), and structural characterization.
Chemical Identity & Physicochemical Properties[1][2]
The monohydrate form is the thermodynamically stable crystalline structure isolated from aqueous environments. Researchers must account for the water of hydration (MW +18.02 Da) during gravimetric preparation of standards.
Nomenclature and Identifiers
| Property | Detail |
| Systematic Name | (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate |
| Common Name | L-beta-Imidazolelactic acid monohydrate |
| CAS Number | 14403-45-3 (Often used for the generic/anhydrous; verify specific vendor CoA) |
| Molecular Formula | C₆H₈N₂O₃[1][2] · H₂O |
| Molecular Weight | 174.15 g/mol (Monohydrate) / 156.14 g/mol (Anhydrous) |
| Stereochemistry | L-isomer (S-configuration at the |
Physical Constants
| Constant | Value | Notes |
| Melting Point | 195–198 °C | Decomposes upon melting. |
| Solubility | High in Water, DMSO; Low in EtOH, Acetonitrile | Amphoteric nature due to imidazole/carboxylic acid. |
| pKa (Predicted) | Exists as a zwitterion at physiological pH. | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated at -20°C. |
Biosynthesis and Metabolic Significance
Understanding the formation of imidazolelactic acid requires mapping the divergence in histidine catabolism. Under normal physiological conditions, the enzyme histidase dominates. However, when histidase is impaired (e.g., in Histidinemia) or saturated, the transamination pathway becomes the primary clearance route, elevating imidazolelactic acid levels.
Metabolic Pathway Diagram
Figure 1: Divergent pathways of Histidine catabolism. The green path represents the formation of L-beta-imidazolelactic acid, which is upregulated when the primary histidase pathway (black arrow) is blocked.
Analytical Methodologies
Accurate quantification in biological matrices (plasma, urine) is challenging due to the compound's high polarity and low molecular weight. Reverse Phase (RP) chromatography often yields poor retention. The following protocol utilizes a high-strength silica (HSS) column designed for polar retention.
LC-MS/MS Quantification Protocol
Objective: Quantify L-beta-imidazolelactic acid in human plasma.
1. Sample Preparation:
-
Step 1: Aliquot 50 µL of plasma.
-
Step 2: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (Protein Precipitation).
-
Step 3: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 4: Transfer supernatant to a glass vial. Note: Do not dry down and reconstitute in 100% water, as this may cause peak distortion. Inject the supernatant directly or dilute 1:1 with water.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The T3 bonding technology promotes retention of polar analytes via interaction with the silica backbone.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1.0 min: 100% A (Isocratic hold for polar retention)
-
1.0-5.0 min: Linear gradient to 30% B
-
5.0-6.0 min: Wash at 95% B
-
6.1-9.0 min: Re-equilibration at 100% A
-
3. Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 157.1 [M+H]⁺
-
Quantifier Transition: m/z 157.1 → 111.1 (Loss of HCOOH/H₂O moiety).
-
Qualifier Transition: m/z 157.1 → 81.1 (Imidazole ring fragment).
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of polar imidazole metabolites.
Structural Characterization (NMR)[2]
When verifying the identity of the monohydrate, Nuclear Magnetic Resonance (NMR) in D₂O is the standard. The water of hydration signal will merge with the solvent peak (HDO) at ~4.79 ppm.
Expected ¹H NMR Signals (D₂O, 400 MHz):
-
δ 8.60 (s, 1H): Imidazole C2-H (Deshielded between nitrogens).
-
δ 7.35 (s, 1H): Imidazole C5-H.
-
δ 4.45 (dd, 1H):
-CH (Adjacent to hydroxyl and carboxyl groups). -
δ 3.10 - 3.30 (m, 2H):
-CH₂ (Diastereotopic methylene protons linking the ring to the chiral center).
Interpretation: The chemical shift of the imidazole protons is highly pH-dependent. At neutral pH, the ring is partially protonated. Acidic conditions (often used in LC-MS mobile phases) will shift these signals downfield.
Synthesis and Production
While chemical synthesis via the Radziszewski reaction is possible for general imidazoles, the specific stereoselective production of L-beta-imidazolelactic acid is most efficiently achieved via biocatalysis .
Enzymatic Reduction Protocol:
-
Substrate: Imidazolepyruvic acid (formed via transamination of L-Histidine).
-
Enzyme: L-Lactate Dehydrogenase (L-LDH) or aromatic alpha-keto acid dehydrogenase.
-
Cofactor: NADH (Stoichiometric reductant).
-
Reaction:
-
Purification: The product is isolated via ion-exchange chromatography (cation exchange resin) followed by crystallization from water/ethanol to yield the monohydrate .
References
-
Histidine Metabolism & Pathways
- Title: Histidine: A Systematic Review on Metabolism and Physiological Effects.
- Source: MDPI (Nutrients), 2020.
-
URL:[Link]
-
Chemical Properties & CAS Data
- Title: L-beta-Imidazolelactic acid Monohydrate Product D
- Source: ChemicalBook / PubChem.
-
URL:[Link]
-
Analytical Methods (LC-MS)
- Title: Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS (Methodology adapted for biologicals).
- Source: Wiley Analytical Science, 2019.
-
URL:[Link]
-
Enzymatic Synthesis
- Title: The degradation of L-histidine, imidazolyl-L-lactate and imidazolylpropion
- Source: Biochemical Journal, 1970.
-
URL:[Link]
